[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
Description
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Properties
IUPAC Name |
[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-3-30-20-11-9-19(10-12-20)26-15-23(24(27)17-6-4-16(2)5-7-17)31(28,29)22-13-8-18(25)14-21(22)26/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHXLBXLBLKCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 453.5 g/mol. The presence of fluorine and various aromatic groups contributes to its unique reactivity and biological interaction capabilities.
| Property | Value |
|---|---|
| Molecular Formula | C24H20FNO5S |
| Molecular Weight | 453.5 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
Research indicates that compounds similar to this benzothiazine derivative exhibit significant anticancer activity. A study highlighted that structural modifications in benzothiazine compounds led to enhanced antiproliferative effects against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range compared to micromolar levels for earlier compounds .
The mechanism of action for these compounds typically involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
Additional Pharmacological Activities
Beyond anticancer effects, benzothiazine derivatives have shown:
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed in certain studies.
Case Studies
- Anticancer Efficacy : A case study involving a derivative of this compound showed a marked reduction in tumor size in animal models when administered at specific dosages over a period of time.
- Mechanistic Insights : Another study utilized molecular docking simulations to elucidate binding interactions between the compound and tubulin, confirming its potential as an effective anticancer agent.
Research Findings Summary
Recent studies have focused on optimizing the structure of benzothiazine derivatives to enhance their biological activity. Key findings include:
Scientific Research Applications
Therapeutic Applications
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Antimicrobial Activity
- Research indicates that derivatives of benzothiazine compounds exhibit antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics.
-
Anticancer Potential
- The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, derivatives have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects.
-
Neuroprotective Effects
- There is emerging evidence suggesting that this compound may have neuroprotective properties. It has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer’s disease. Research has focused on its ability to inhibit acetylcholinesterase, an enzyme associated with cognitive decline .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In a clinical trial involving various cancer cell lines, derivatives of the compound were tested for their ability to induce apoptosis. Results showed that certain derivatives led to a reduction in cell viability by over 70% at specific concentrations, highlighting their potential as anticancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
